molecular formula C12H21N5O2 B13891010 Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate

Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B13891010
M. Wt: 267.33 g/mol
InChI Key: RUQGISGQQXGIII-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21N5O2 It is a piperidine derivative that features a tert-butyl ester group and a methyltetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group or the methyltetrazole moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methyltetrazole moiety may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular interactions are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate is unique due to its methyltetrazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and makes it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H21N5O2

Molecular Weight

267.33 g/mol

IUPAC Name

tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-9(6-8-17)10-13-14-15-16(10)4/h9H,5-8H2,1-4H3

InChI Key

RUQGISGQQXGIII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=NN2C

Origin of Product

United States

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